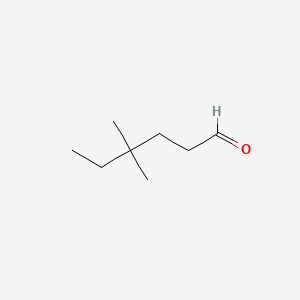

4,4-Dimethylhexanal

Descripción

4,4-Dimethylhexanal (CAS 5932-91-2) is a branched aliphatic aldehyde with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol . Its structure features a hexanal backbone substituted with two methyl groups at the fourth carbon position, resulting in significant steric effects that influence its physical properties and reactivity.

Propiedades

Número CAS |

5932-91-2 |

|---|---|

Fórmula molecular |

C8H16O |

Peso molecular |

128.21 g/mol |

Nombre IUPAC |

4,4-dimethylhexanal |

InChI |

InChI=1S/C8H16O/c1-4-8(2,3)6-5-7-9/h7H,4-6H2,1-3H3 |

Clave InChI |

LIARQDWTSIPOCX-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)(C)CCC=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues of Hexanal Derivatives

The following table summarizes key structural and physicochemical properties of 4,4-dimethylhexanal and its analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C)* | Key Structural Features | Reactivity Notes |

|---|---|---|---|---|---|---|

| 4,4-Dimethylhexanal | 5932-91-2 | C₈H₁₆O | 128.21 | ~150 (estimated) | Two methyl groups at C4 | High steric hindrance at aldehyde site |

| 4-Methylhexanal | 41065-97-8 | C₇H₁₄O | 114.19 | ~140 (estimated) | Single methyl group at C4 | Moderate steric hindrance |

| 3,3-Dimethylhexanal | N/A | C₈H₁₆O | 128.21 | ~145 (estimated) | Methyl groups at C3 (closer to aldehyde) | Increased hindrance near aldehyde group |

*Boiling points are estimated based on molecular weight and branching trends.

Structural and Functional Differences

4-Methylhexanal (C₇H₁₄O) :

- Features a single methyl group at the fourth carbon, reducing steric hindrance compared to 4,4-dimethylhexanal.

- Lower molecular weight (114.19 g/mol) likely results in a lower boiling point (~140°C) .

- Reactivity in nucleophilic addition reactions (e.g., Grignard reactions) is expected to be higher due to reduced steric effects.

3,3-Dimethylhexanal (C₈H₁₆O): Methyl groups at the third carbon position bring substituents closer to the aldehyde functional group.

Physicochemical and Reactivity Trends

- Boiling Points : Branching generally lowers boiling points due to decreased surface area and van der Waals interactions. 4,4-Dimethylhexanal’s higher molecular weight (128.21 g/mol) may offset this trend, resulting in a slightly higher boiling point (~150°C) compared to 4-methylhexanal .

- In contrast, 3,3-dimethylhexanal’s substituents closer to the aldehyde group may further impede nucleophilic attack .

- Synthetic Applications :

Research Implications and Gaps

While the provided evidence lacks direct experimental comparisons, structural analysis reveals critical trends:

Positional Isomerism : The placement of methyl groups significantly impacts steric and electronic effects, influencing reactivity and physical properties.

Reactivity Trade-offs : Branched derivatives like 4,4-dimethylhexanal may trade reduced reactivity for selectivity in certain synthetic pathways.

Key Research Needs :

- Experimental determination of boiling points, vapor pressures, and reaction kinetics.

- Comparative studies on oxidation stability and catalytic hydrogenation efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.